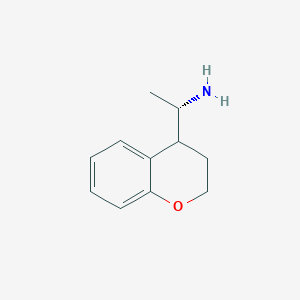
(1s)-1-(Chroman-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-1-(Chroman-4-yl)ethan-1-amine is a chiral amine compound featuring a chroman ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(Chroman-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination of the corresponding ketone or aldehyde using amine sources such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1s)-1-(Chroman-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1s)-1-(Chroman-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(1r)-1-(Chroman-4-yl)ethan-1-amine: The enantiomer of (1s)-1-(Chroman-4-yl)ethan-1-amine, which may have different biological activity.
4-(2-Aminoethyl)chroman: A structurally similar compound with a different substitution pattern on the chroman ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the chroman ring and ethan-1-amine group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(1S)-1-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m0/s1 |
Clé InChI |
MWCGQVCRFWZFFY-IENPIDJESA-N |
SMILES isomérique |
C[C@@H](C1CCOC2=CC=CC=C12)N |
SMILES canonique |
CC(C1CCOC2=CC=CC=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


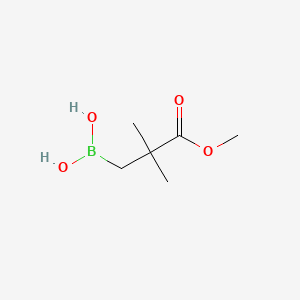
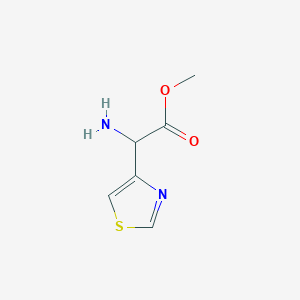
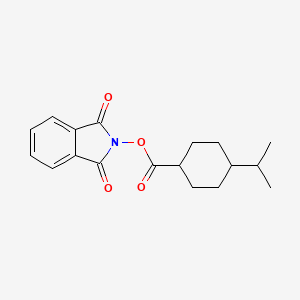
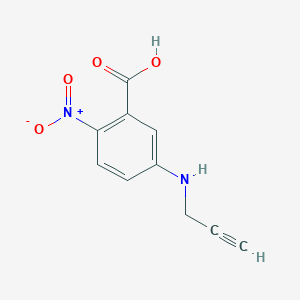
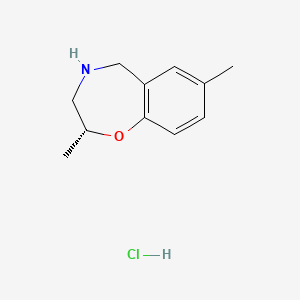
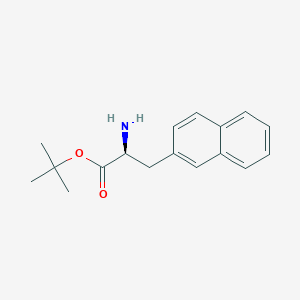

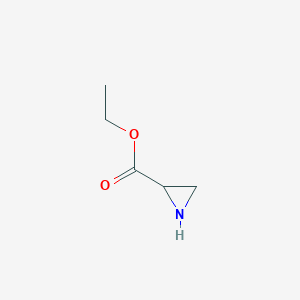
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
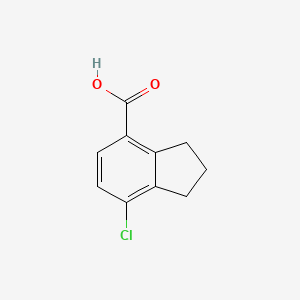
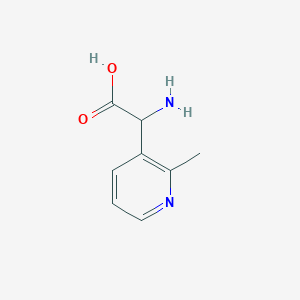
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)
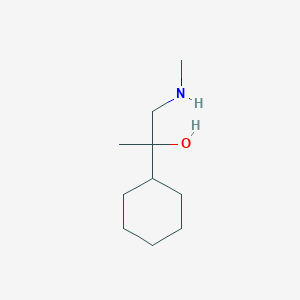
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
